molecular formula C15H16BrNO2S3 B2813746 4-((5-Bromothiophen-2-yl)sulfonyl)-7-phenyl-1,4-thiazepane CAS No. 1797347-94-4

4-((5-Bromothiophen-2-yl)sulfonyl)-7-phenyl-1,4-thiazepane

Cat. No. B2813746
CAS RN: 1797347-94-4
M. Wt: 418.38
InChI Key: HCDIZJOVYNZEIZ-UHFFFAOYSA-N
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Description

4-((5-Bromothiophen-2-yl)sulfonyl)-7-phenyl-1,4-thiazepane is a chemical compound that has gained significant attention from the scientific community due to its potential use in pharmaceutical research. This compound belongs to the class of thiazepane derivatives and has shown promising results in various studies related to drug development.

Scientific Research Applications

Synthesis and Structural Characterization

Several studies have focused on the efficient synthesis of sulfonyl-containing heterocycles, including benzothiazepines and naphthoquinone derivatives, showcasing their potential in organic synthesis and pharmacological research. For instance, Chhakra et al. (2019) described the synthesis of novel substituted 1,5-benzothiazepines incorporating a sulfonyl group, highlighting the compounds' purity and structural confirmation through various analytical methods, including elemental, IR, 1H NMR, 13C NMR, and mass spectral analyses (Chhakra, Mukherjee, Singh, & Chauhan, 2019). Additionally, Ravichandiran et al. (2019) synthesized and structurally characterized phenylaminosulfanyl-1,4-naphthoquinone derivatives, evaluated for their anticancer activity, demonstrating the importance of the sulfonyl moiety in pharmacologically active agents (Ravichandiran, Subramaniyan, Kim, Kim, Park, Shim, & Yoo, 2019).

Biological Evaluation

The biological activities of sulfonyl-containing compounds have been a significant focus, with several studies evaluating their anticancer, antimicrobial, and antiviral properties. For example, the synthesis of 1,4-naphthoquinone derivatives containing a phenylaminosulfanyl moiety was investigated for cytotoxic activity against human cancer cell lines, showing potent activity and low toxicity in normal cells, suggesting their potential as anticancer agents (Ravichandiran et al., 2019). Moreover, the antimicrobial and antitubercular activities of various sulfonyl derivatives were explored, indicating their efficacy against bacterial and fungal strains and Mycobacterium tuberculosis (Kumar, Prasad, & Chandrashekar, 2013).

properties

IUPAC Name

4-(5-bromothiophen-2-yl)sulfonyl-7-phenyl-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO2S3/c16-14-6-7-15(21-14)22(18,19)17-9-8-13(20-11-10-17)12-4-2-1-3-5-12/h1-7,13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDIZJOVYNZEIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)S(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((5-Bromothiophen-2-yl)sulfonyl)-7-phenyl-1,4-thiazepane

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